

CAS number and molecular weight of 2-Hydroxy Imipramine-d6.

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Compound of Interest

Compound Name: 2-Hydroxy Imipramine-d6

Cat. No.: B564544

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In-Depth Technical Guide: 2-Hydroxy Imipramine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy Imipramine-d6**, a key deuterated metabolite of the tricyclic antidepressant Imipramine. This document details its fundamental properties, metabolic pathways, and relevant experimental protocols, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Compound Data

2-Hydroxy Imipramine-d6 is the deuterated form of 2-Hydroxy Imipramine, a major active metabolite of Imipramine. The incorporation of six deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical studies.

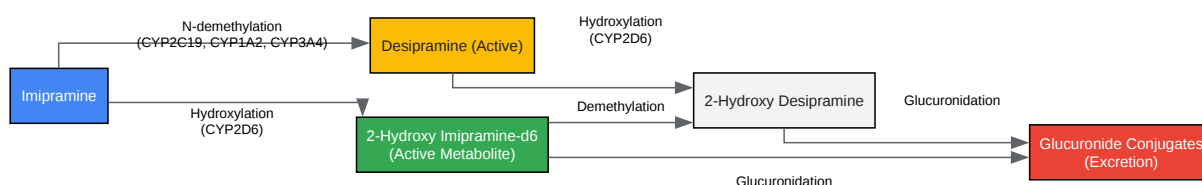
Property	Value
CAS Number	1189880-70-3
Molecular Formula	C ₁₉ H ₁₈ D ₆ N ₂ O
Molecular Weight	302.45 g/mol

Metabolic Fate and Signaling Pathways of Imipramine

Imipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a critical step in its biotransformation.

Imipramine is initially metabolized via two main pathways: N-demethylation to form desipramine, another active metabolite, and aromatic hydroxylation to yield 2-Hydroxy Imipramine.^{[1][2][3][4]} The hydroxylation reaction is predominantly catalyzed by the CYP2D6 isozyme.^{[1][2][3]} 2-Hydroxy Imipramine itself is pharmacologically active and can be further metabolized through glucuronide conjugation, which facilitates its excretion.^{[2][5]}

The therapeutic effects of Imipramine and its active metabolites are attributed to their ability to inhibit the reuptake of norepinephrine and serotonin in the brain. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to downstream signaling events that are thought to alleviate depressive symptoms.



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Metabolic pathway of Imipramine.

Experimental Protocols

The accurate quantification of 2-Hydroxy Imipramine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Due to its chemical properties and the complexity of biological samples, specific analytical methods are required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting Imipramine and its metabolites from plasma or urine is liquid-liquid extraction.

- **Alkalanization:** To 1 mL of plasma or urine sample, add a suitable volume of a strong base (e.g., 1M NaOH) to adjust the pH to > 9. This ensures that the analytes are in their non-ionized, more organic-soluble form.
- **Extraction:** Add 5 mL of an organic solvent mixture, such as hexane/isoamyl alcohol (98:2 v/v).
- **Vortexing and Centrifugation:** Vortex the mixture for 1-2 minutes to ensure thorough mixing and then centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- **Separation:** Carefully transfer the upper organic layer to a clean tube.
- **Evaporation:** Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- **Reconstitution:** Reconstitute the dried extract in a suitable volume of the mobile phase used for the chromatographic analysis.

Analytical Methodology: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of 2-Hydroxy Imipramine.^{[4][6][7]}

High-Performance Liquid Chromatography (HPLC)

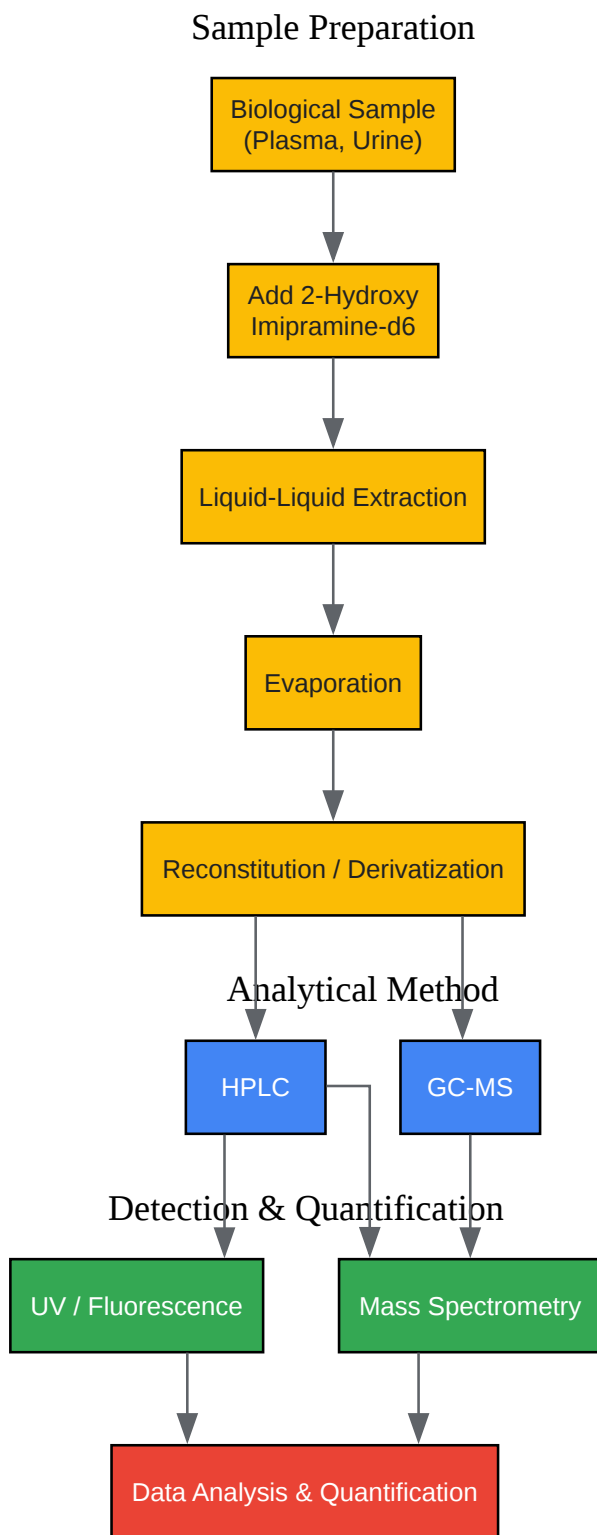
- **Column:** A reverse-phase C18 column is typically used for separation.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., sodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation.
- **Detection:** UV detection can be used, but for higher sensitivity and selectivity, fluorescence or mass spectrometry (LC-MS) detectors are preferred, especially for low concentrations in

biological samples.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.

- Derivatization: After extraction and evaporation, the residue can be derivatized using an agent like N-methyl-bis-trifluoroacetamide (MBTFA) to form trifluoroacetyl derivatives.[4]
- GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.
- MS Detection: A mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The use of a deuterated internal standard like **2-Hydroxy Imipramine-d6** is essential for accurate quantification by correcting for variations in sample preparation and instrument response.[4]



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Analytical workflow for **2-Hydroxy Imipramine-d6**.

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